6-(4-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
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Overview
Description
6-(4-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional phenyl and nitrobenzyl substituents. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzyl chloride with 3-phenyl-1H-[1,2,3]triazole-4-carboxamide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cyclization: The triazole and pyrimidine rings can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens, nitrating agents.
Cyclization: Bases such as potassium carbonate, solvents like DMF.
Major Products Formed
Reduction of Nitro Group: 6-(4-aminobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-(4-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(4-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6-(4-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyridin-7(6H)-one: Similar structure but with a pyridine ring instead of a pyrimidine ring.
6-(4-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5(6H)-one: Similar structure but with different positioning of the functional groups.
Uniqueness
The uniqueness of 6-(4-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
6-[(4-nitrophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O3/c24-17-15-16(22(20-19-15)13-4-2-1-3-5-13)18-11-21(17)10-12-6-8-14(9-7-12)23(25)26/h1-9,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSRHBWFPIWOOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-])N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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